molecular formula C8H9NO2 B13787364 Ethanone, 1-[4-(aminooxy)phenyl]-

Ethanone, 1-[4-(aminooxy)phenyl]-

Cat. No.: B13787364
M. Wt: 151.16 g/mol
InChI Key: YWGIRRXQOHZIQU-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(aminooxy)phenyl]- is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(4-aminooxyphenyl)ethanone

InChI

InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(11-9)5-3-7/h2-5H,9H2,1H3

InChI Key

YWGIRRXQOHZIQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)ON

Origin of Product

United States

Contextualization Within Oxime Chemistry and Aminooxy Reactivity in Organic Synthesis

The chemical utility of Ethanone, 1-[4-(aminooxy)phenyl]- is deeply rooted in the principles of oxime chemistry and the distinct reactivity of the aminooxy functional group. The reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) is known as an oximation reaction, which forms a stable oxime linkage. louisville.edu This transformation is highly regarded in organic synthesis for several key reasons:

Chemoselectivity: The oximation reaction is exceptionally chemoselective, meaning the aminooxy group reacts preferentially with aldehydes and ketones even in the presence of other functional groups. This allows for precise chemical modifications on complex molecules under mild conditions. louisville.edu

"Click Chemistry" Attributes: Oximation is considered a "click" reaction due to its high efficiency, reliability, wide scope, and the simplicity of product isolation. louisville.edunih.gov These reactions can often be performed in various solvents, including water, making them suitable for biological applications. louisville.edu

Enhanced Nucleophilicity: The aminooxy group is a more potent nucleophile than a corresponding primary amine. This enhanced reactivity, known as the "alpha effect," is attributed to the presence of the adjacent oxygen atom with its lone pair of electrons. nih.govresearchgate.net

Stability: The resulting oxime bond is significantly more stable towards hydrolysis compared to imines (Schiff bases), which are formed from the reaction of primary amines and carbonyls. nih.gov This stability is crucial for applications where the integrity of the linkage is paramount, such as in bioconjugation.

This robust and selective reactivity makes functionalized aminooxy compounds, like Ethanone, 1-[4-(aminooxy)phenyl]-, powerful reagents for forging new molecular connections in a controlled manner. louisville.edu

Historical Development of Aminooxy Compounds As Synthetic Intermediates and Chemical Probes

The foundation for the widespread use of aminooxy compounds was laid in the mid-20th century. In 1960, Jencks and Carriuolo first observed the unusually high reactivity of the aminooxy moiety, a phenomenon later termed the "alpha effect" by Edwards and Pearson in 1962. nih.govresearchgate.net This discovery of enhanced nucleophilicity opened the door for the development of aminooxy-containing molecules as specialized reagents in organic synthesis.

Over the following decades, chemists began to exploit this unique reactivity. Aminooxy-functionalized molecules have been developed as versatile synthetic intermediates and chemical probes. louisville.edu Their ability to chemoselectively label molecules containing aldehyde or ketone groups under gentle, aqueous conditions has made them invaluable tools in chemical biology. louisville.edu This includes applications in:

Bioconjugation: Linking molecules to proteins, peptides, and sugars.

Chemical Probes: Designing molecules to detect specific biological modifications or entities.

Oligonucleotide and Glycoconjugate Synthesis: Building complex biomolecules with modified structures. nih.gov

The development of bifunctional aminooxy compounds, which possess a second reactive site, further expanded their utility, allowing them to act as linkers or scaffolds for constructing more elaborate molecular architectures.

Structural Significance of the Acetophenone Core and Aminooxy Functionality in Chemical Design

The structure of Ethanone, 1-[4-(aminooxy)phenyl]- is significant due to the strategic placement of its two key functional groups: the acetophenone (B1666503) core and the para-substituted aminooxy group.

Acetophenone Core: The acetophenone moiety is a well-established and valuable building block in organic synthesis, particularly in medicinal chemistry and materials science. mdpi.comnih.gov Its aromatic ring and ketone group can participate in a wide range of chemical transformations, and the core structure is found in numerous natural products and pharmaceuticals. mdpi.com Derivatives of aminoacetophenone have been investigated for their potential in generating compounds with anticancer and antimicrobial properties. researchgate.net

Aminooxy Functionality: As detailed previously, the aminooxy group provides a highly reactive and selective handle for forming stable oxime linkages with carbonyl-containing molecules.

Combined Significance: The combination of these two features in a single molecule creates a powerful and versatile synthetic platform. The aminooxy group can be used for a primary coupling reaction, while the aromatic ring and its amino group (once the oxime is formed from the precursor 4-aminoacetophenone) can be further modified. For instance, the precursor, (E)-1-(4-Aminophenyl)ethanone oxime, is noted as an interesting building block in supramolecular chemistry because the oxime moiety can act as both a hydrogen bond donor and acceptor. nih.govresearchgate.net This compound is also a key intermediate for synthesizing five-membered heterocyclic rings called isoxazolines through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This dual functionality allows for the diversity-oriented synthesis of complex molecules and chemical libraries from a single, readily accessible starting material. mdpi.com

Overview of Research Paradigms and Emerging Directions for Ethanone, 1 4 Aminooxy Phenyl

Established and Evolving Synthetic Pathways to Ethanone, 1-[4-(aminooxy)phenyl]-

The synthesis of Ethanone, 1-[4-(aminooxy)phenyl]- typically involves multi-step sequences that require careful planning and execution. The established pathways often revolve around the strategic introduction of the aminooxy group and the functionalization of a pre-existing acetophenone (B1666503) scaffold.

Strategies for the Introduction of the Aminooxy Moiety onto the Phenyl Ring

A primary challenge in the synthesis of Ethanone, 1-[4-(aminooxy)phenyl]- lies in the efficient introduction of the aminooxy (-ONH2) group onto the phenyl ring. Several strategies have been developed to achieve this transformation.

One common approach involves the use of a hydroxylamine equivalent in a nucleophilic aromatic substitution (SNA_r) reaction with an activated aryl halide. For instance, a highly electron-deficient aromatic system can react with N-hydroxyphthalimide, which serves as a hydroxylamine surrogate. nih.gov Subsequent deprotection, often via hydrazinolysis, liberates the desired aminooxy group. organic-chemistry.org

A more direct and versatile method is the palladium-catalyzed O-arylation of a hydroxylamine equivalent with aryl halides. nih.govorganic-chemistry.org Ethyl acetohydroximate has been successfully employed as a hydroxylamine equivalent in Pd-catalyzed C-O cross-coupling reactions with aryl chlorides, bromides, and iodides. nih.gov This method offers broad substrate scope and short reaction times, providing access to a variety of O-arylhydroxylamines. nih.govorganic-chemistry.org The use of bulky biarylphosphine ligands is often key to promoting the C-O reductive elimination under relatively mild conditions. nih.gov

Another strategy involves the O-arylation of N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, with aryl halides, followed by deprotection. organic-chemistry.org Alternatively, diaryliodonium salts can be used to arylate N-hydroxyphthalimide and N-hydroxysuccinimide, which then yield aryloxyamines upon mild, hydrazine-free hydrolysis. organic-chemistry.org

The synthesis of the precursor, 4-aminoacetophenone oxime, can be achieved by the reduction of 1-(4-nitrophenyl)ethanone oxime. researcher.life A chemoselective reduction using a borane-ammonia complex with copper(II) oxide in methanol (B129727) has been reported to give the desired product in high yield. researcher.life

Catalytic methods for the formation of N-O bonds are also emerging. Gold-catalyzed C-N and C-O cross-coupling reactions of aryl halides with various nucleophiles, including amines and amides, present a complementary approach to the more established copper- and palladium-based systems. tandfonline.com

Functionalization Routes of the Acetophenone Scaffold

The acetophenone core provides a versatile platform for the introduction of the aminooxy functionality, primarily through the formation of an oxime. The reaction of an acetophenone derivative with hydroxylamine is a fundamental transformation in this context.

A common precursor is 4-aminoacetophenone, which can be readily converted to its corresponding oxime, (E)-1-(4-aminophenyl)ethanone oxime, by reaction with hydroxylamine hydrochloride. jocpr.comlouisville.edu This reaction is often carried out in a suitable solvent like ethanol. jocpr.com The resulting oxime can then potentially be further modified to introduce the desired substituent on the oxygen atom.

The direct oximation of acetophenone itself has been studied under various conditions. researchgate.net For instance, the reaction can be carried out using hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). pressbooks.pub The use of oxalic acid as a catalyst in acetonitrile (B52724) has also been reported to afford acetophenone oxime in excellent yield. researchgate.net

The functionalization can also precede the introduction of the aminooxy group. For example, 4-hydroxyacetophenone can be a key starting material. The hydroxyl group can be used to form an ether linkage with a protected hydroxylamine derivative. Subsequent deprotection would then yield the final product.

The reactivity of the acetophenone moiety allows for a variety of other transformations. For instance, α-functionalization of acetophenones can be achieved through methods like Kornblum oxidation and C-H functionalization, providing access to a range of derivatives. researchgate.net

Starting MaterialReagent(s)ProductReference(s)
1-(4-Nitrophenyl)ethanone oximeBorane-ammonia complex, Copper(II) oxide4-Aminoacetophenone oxime researcher.life
4-AminoacetophenoneHydroxylamine hydrochloride(E)-1-(4-Aminophenyl)ethanone oxime jocpr.comlouisville.edu
AcetophenoneHydroxylamine hydrochloride, PyridineAcetophenone oxime pressbooks.pub
AcetophenoneHydroxylamine hydrochloride, Oxalic acidAcetophenone oxime researchgate.net
Aryl halidesEthyl acetohydroximate, Pd catalystO-Arylhydroxylamines nih.govorganic-chemistry.org

Protecting Group Strategies in the Multi-step Synthesis of Aminooxy-containing Compounds

Given the presence of multiple reactive functional groups in the precursors to Ethanone, 1-[4-(aminooxy)phenyl]-, protecting group strategies are crucial for achieving selective transformations. tandfonline.com The amino and hydroxylamine functionalities, in particular, often require temporary masking to prevent unwanted side reactions. wiley-vch.de

Amine Protection: The primary amino group in precursors like 4-aminoacetophenone is often protected to allow for selective modification of other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. wiley-vch.de It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is stable under many reaction conditions but can be readily removed with acid. wiley-vch.de Other common protecting groups for amines include the Benzoyl (Bz) and Acetyl (Ac) groups. nih.gov

Hydroxylamine Protection: The hydroxylamine functionality itself is sensitive and may require protection during certain synthetic steps. O-protected NH-free hydroxylamine derivatives are valuable reagents in organic synthesis. lew.ro For example, the hydroxyl group of a hydroxylamine can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. nih.gov Acyl groups can also be employed for protection. jocpr.com The choice of protecting group depends on its stability towards the subsequent reaction conditions and the ease of its selective removal. tandfonline.com

Orthogonal Protection: In complex syntheses, the use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy. jocpr.com For instance, a Boc-protected amine (acid-labile) and a benzyl-protected hydroxyl group (removable by hydrogenolysis) could be used in the same molecule to allow for selective deprotection and reaction at either site. rsc.org

The following table summarizes some common protecting groups used for amine and hydroxyl functionalities:

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference(s)
Aminetert-ButyloxycarbonylBocAcidic conditions wiley-vch.de
AmineBenzoylBzBasic conditions (e.g., ammonia) nih.gov
AmineAcetylAcBasic conditions (e.g., ammonia) nih.gov
Hydroxyltert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF) or acid nih.gov
HydroxylBenzylBnHydrogenolysis rsc.org
HydroxylMethoxymethylMOMAcidic conditions asynt.com
HydroxylTetrahydropyranylTHPAcidic conditions asynt.com

Innovative and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods that can be applied to the synthesis of Ethanone, 1-[4-(aminooxy)phenyl]- and its derivatives. These include the use of novel catalytic systems and enabling technologies like microwave irradiation and flow chemistry.

Catalytic Systems in the Synthesis of Aminooxy Phenyl Ethanones and Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. For the synthesis of aminooxy phenyl ethanones, catalytic methods are particularly relevant for the formation of the key C-O and C-N bonds.

Palladium-catalyzed cross-coupling reactions are at the forefront of these efforts. As mentioned earlier, the Pd-catalyzed O-arylation of hydroxylamine equivalents with aryl halides is a powerful method for constructing the C-O-N linkage. nih.govorganic-chemistry.org The choice of ligand is critical for the success of these reactions, with bulky biarylphosphines often being the ligands of choice. nih.gov Palladium nanoparticles supported on materials like aluminum oxyhydroxide have also been shown to catalyze the synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride at room temperature with high yields. tandfonline.comlew.ro

Copper-catalyzed reactions have also been employed for the synthesis of O-arylhydroxylamines. Cu(I)-catalyzed coupling of oximes with aryl iodides and Cu(II)-catalyzed coupling of oximes with arylboronic acids are notable examples. nih.gov

Gold catalysis is an emerging area with potential applications. Gold(I) complexes have been shown to catalyze the oxidative addition to aryl halides, enabling C-N and C-O bond formation, which could be applied to the synthesis of aminooxy derivatives. tandfonline.com

Furthermore, the hydrogenation of nitroaromatics to N-aryl hydroxylamines can be achieved with high selectivity using supported platinum catalysts. youtube.com The addition of amines and dimethyl sulfoxide (B87167) can promote the conversion and inhibit over-reduction to the aniline (B41778), respectively. youtube.com

Microwave-Assisted and Flow Chemistry Applications in Related Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. The synthesis of ethers, including aryl ethers, can be significantly expedited using microwave assistance. For instance, the alkylation of phenols with alkyl halides in the presence of a base is a common method for ether synthesis that benefits from microwave irradiation.

Specifically for the synthesis of oximes, microwave-assisted methods have proven to be highly effective. The oximation of acetophenone derivatives can be achieved rapidly under microwave irradiation. For example, the synthesis of diaryl ethers via SNAr reactions of phenols with electron-deficient aryl halides can be accomplished in minutes with high yields under microwave conditions without the need for a catalyst.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While specific applications to the synthesis of Ethanone, 1-[4-(aminooxy)phenyl]- are not extensively documented, the principles of flow chemistry are highly applicable to several steps in its synthesis.

For example, the synthesis of functionalized acetophenones has been demonstrated in flow reactors. researchgate.net The generation and use of reactive intermediates can be safely managed in a continuous flow system. Flow chemistry is also well-suited for catalytic reactions, where the catalyst can be packed into a column (packed-bed reactor) and the reactants flowed through it, allowing for easy separation of the product and reuse of the catalyst. The synthesis of oxime ethers has been explored in continuous-flow electrolysis systems, demonstrating the potential for practical and stable production. youtube.com

Precursor Utilization in Complex Molecular Architecture Construction

The strategic importance of Ethanone, 1-[4-(aminooxy)phenyl]- and its precursors, particularly 4-aminoacetophenone, is underscored by their utility as foundational building blocks in the synthesis of complex molecular structures. The presence of multiple reactive sites—the ketone, the aromatic ring, and the amino or aminooxy group—allows for a diverse range of chemical transformations, making these compounds valuable intermediates in constructing intricate chemical entities for advanced research.

Precursors of Ethanone, 1-[4-(aminooxy)phenyl]-, such as 4-aminoacetophenone and its oxime derivative, are pivotal starting materials for synthesizing a wide array of heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in medicinal chemistry and materials science. The reactivity of the ketone and amino functionalities allows for various cyclization and condensation reactions.

Research has demonstrated that 1-(4-substituted-aminophenyl) ethanones are key intermediates for creating novel heterocyclic systems with varying ring sizes. researchgate.net These include important classes such as quinolines, pyrazolines, and various fused heterocyclic systems. For instance, 4-aminoacetophenone can be condensed with substituted quinolines and subsequently reacted with hydroxylamine hydrochloride to form the corresponding oxime derivatives. researchgate.net This highlights a direct pathway to functionalized oximes that are immediate precursors to the target aminooxy compound.

Furthermore, 1-(4-aminophenyl)ethan-1-one oxime itself serves as a versatile starting material for new heterocyclic structures. researchgate.net The oxime moiety is not just a precursor to the aminooxy group but is also a reactive handle for further chemical modifications, such as 1,3-dipolar cycloaddition reactions. researchgate.net Oxime-type compounds derived from 4-aminophenylethanone oxime and various substituted benzaldehydes have been synthesized and characterized, demonstrating the utility of this precursor in building larger, more complex molecular frameworks through imine bond formation. nih.gov The resulting structures can incorporate multiple functionalities, and their intermolecular interactions, such as hydrogen bonding, can lead to the formation of supramolecular assemblies. nih.gov

The Claisen-Schmidt condensation of 4-(7-chloroquinolin-4-ylamino)acetophenone (derived from 4-aminoacetophenone) with aromatic aldehydes yields chalcones, which are then cyclized with hydrazine (B178648) hydrate (B1144303) to produce N-acetyl and N-formyl-pyrazoline derivatives. researchgate.net This multi-step synthesis showcases the role of the acetophenone precursor in building complex, multi-ring heterocyclic systems. researchgate.net

Precursor CompoundReactant(s)Resulting Heterocyclic SystemReference
4-Aminoacetophenone4-Chloro-7-trifluoromethylquinoline, then Hydroxylamine hydrochlorideQuinoline Oxime Derivatives researchgate.net
4-Aminoacetophenone4,7-Dichloroquinoline, then Aromatic aldehydes, then Hydrazine hydrateN-acetyl/N-formyl-pyrazoline Derivatives researchgate.net
1-(4-Aminophenyl)ethan-1-one oxime4-Methylbenzaldehyde(E)-4-[1-(Hydroxyimino)ethyl]-N-(4-methylbenzylidene)aniline nih.gov
1-(4-Substituted-aminophenyl) ethanonesVarious reagentsThiophene, Oxazole, Triazole, Pyrimidine, Pyridine researchgate.net

The aminooxy group is a powerful tool for "click chemistry," enabling the chemoselective and stable ligation of molecules to various scaffolds under mild conditions. louisville.edu This functionality allows for the integration of Ethanone, 1-[4-(aminooxy)phenyl]- or related aminooxy-containing molecules into polymeric structures for sophisticated applications in chemical research, such as peptide synthesis and nucleic acid functionalization.

The reaction between an aminooxy group and a carbonyl (aldehyde or ketone), known as oximation, forms a highly stable oxime ether linkage. louisville.eduiris-biotech.de This reaction's chemoselectivity and stability make it ideal for conjugating molecules to complex biomolecular scaffolds like peptides and oligonucleotides. In peptide chemistry, aminooxy-amino acid derivatives can be incorporated into a peptide sequence. The exposed aminooxy group can then react with a carbonyl-containing molecule or another part of the peptide to induce cyclization, which imposes significant conformational constraints that are crucial for biological activity. iris-biotech.de This method allows for controlled and sequential ligation of peptide fragments to construct large proteins. iris-biotech.de

In the field of nucleic acid research, an aminooxy click chemistry (AOCC) strategy has been developed to synthesize nucleoside building blocks that can be incorporated into oligonucleotides during solid-phase synthesis. acs.orgnih.gov This approach enables the bis-homo (two identical ligands) or bis-hetero (two different ligands) conjugation of various biologically relevant molecules to the oligonucleotide. acs.org This facile method allows for the simultaneous introduction of two different functionalities, which can enhance the therapeutic potential of oligonucleotides. acs.orgnih.gov The aminooxy group's enhanced nucleophilicity compared to a standard amine, a phenomenon known as the "alpha effect," facilitates these efficient ligations. nih.gov

Polymeric ScaffoldAminooxy-Containing ComponentApplication in Chemical ResearchReference
PeptidesAminooxy-amino acidsFragment condensation for protein synthesis; Peptide cyclization for conformational constraint. iris-biotech.de
OligonucleotidesAminooxy-functionalized nucleoside monomersBis-homo and bis-hetero conjugation of ligands for therapeutic development. acs.orgnih.gov
Gold Nanoparticles (AuNPs)Aminooxy-terminated PEG-based linkersLigation of linker molecules to fluorophores and nanoparticles for creating functional nano-entities. louisville.edu

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. Developing stereoselective methods to produce chiral aminooxy compounds is therefore a critical area of research.

Several strategies have been successfully employed for the synthesis of chiral aminooxy compounds and their analogues. One approach involves the enantioselective reduction of β-keto esters catalyzed by baker's yeast or chiral Ruthenium(II) complexes to produce chiral β-aminooxy acids. nih.gov Another established method is the Arndt-Eistert homologation, which uses chiral α-aminooxy acids as starting materials to generate chiral β-aminooxy acids. nih.gov

More broadly, principles from the stereoselective synthesis of other α-amino acid derivatives can be applied. Visible light-promoted photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids. nih.govrsc.org This method utilizes an organic photocatalyst to enable the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, using common carboxylic acids as radical precursors. nih.govrsc.orgchemrxiv.org The use of a chiral auxiliary, such as the N-sulfinyl group, directs the approach of the incoming radical, thereby controlling the stereochemistry of the newly formed C-C bond.

Similarly, the stereoselective synthesis of α-aminophosphonates, which are phosphorus analogues of α-amino acids, often relies on the addition of phosphite (B83602) esters to chiral imines. nih.gov The stereoselectivity is achieved by using either a chiral amine or a chiral aldehyde to form the imine, or by employing a chiral catalyst to control the facial selectivity of the nucleophilic attack on a non-chiral imine. nih.gov These established methodologies for controlling stereochemistry—utilizing chiral substrates, chiral auxiliaries, or chiral catalysts—provide a strategic blueprint for the development of stereoselective syntheses of a wide range of chiral aminooxy compounds.

MethodologyTarget Compound ClassKey Stereocontrol ElementReference
Enantioselective ReductionChiral β-Aminooxy acidsChiral Ru(II) complexes or Baker's yeast as catalysts. nih.gov
Arndt-Eistert HomologationChiral β-Aminooxy acidsUse of chiral α-aminooxy acids as starting materials. nih.gov
Photoredox CatalysisUnnatural α-Amino acidsC-radical addition to a chiral glyoxylate-derived N-sulfinyl imine (chiral auxiliary). nih.govrsc.org
Pudovik Reactionα-AminophosphonatesAddition of phosphites to chiral imines derived from chiral amines or aldehydes. nih.gov

Kinetics and Thermodynamics of Oxime Formation Reactions

The formation of an oxime bond through the reaction of an aminooxy group and a carbonyl group is a cornerstone of bioorthogonal chemistry. morressier.com This reaction's efficiency is governed by several factors, including pH, the solvent system, and the presence of catalysts. nih.gov

Influence of pH on Reaction Rates and Equilibrium Constants

The rate of oxime ligation is significantly dependent on the pH of the reaction medium. morressier.com The reaction generally proceeds through a pH-dependent imine-based mechanism. morressier.com While the reaction can be slow at a neutral pH of 7.0 without a catalyst, acidic conditions generally favor the reaction. morressier.com Specifically, the reaction is often carried out at a pH between 4 and 5 to achieve optimal rates. nih.gov This is because the reaction involves the formation of a carbinolamine intermediate, and its dehydration to the final oxime is subject to hydronium ion catalysis, which is more prevalent at lower pH values. researchgate.net

However, the relationship is not linear. At very low pH, the aminooxy compound itself becomes protonated, which reduces its nucleophilicity and can slow down the initial attack on the carbonyl carbon. Therefore, a balance must be struck to ensure a sufficient concentration of the protonated carbonyl species to facilitate the reaction, without excessively protonating the aminooxy nucleophile.

Solvent Effects and Reaction Medium Optimization for Oxime Ligation

Oxime ligation reactions demonstrate considerable versatility in terms of the solvent systems that can be employed. louisville.edu They can be effectively carried out in a wide range of solvents, including aqueous media, which is a significant advantage for biological applications. nih.govlouisville.edu The choice of solvent can influence reaction rates and the stability of the reactants and products. For instance, the synthesis of (E)-1-(4-aminophenyl)ethanone oxime has been successfully performed in methanol. nih.gov Acetic acid has also been shown to be an efficient medium for oxime ligation, particularly for creating peptide-steroid conjugates. nih.gov

The optimization of the reaction medium may also involve the use of additives. For example, in the synthesis of (E)-1-(4-aminophenyl)ethanone oxime, sodium acetate (B1210297) was used in the reaction mixture. nih.gov The selection of the solvent and any additives is crucial for maximizing the yield and purity of the desired oxime product.

Mechanistic Studies on Nucleophilic and Brønsted Acid-Catalyzed Oxime Ligation

The reaction can be significantly accelerated through catalysis. Aniline and its derivatives, such as p-phenylenediamine, are effective nucleophilic catalysts. nih.govresearchgate.net The proposed mechanism for aniline catalysis involves the formation of a protonated Schiff base intermediate, which is more susceptible to attack by the aminooxy compound. researchgate.net This transimination pathway provides a lower energy route to the oxime product. researchgate.net

Brønsted acids also play a crucial role in catalyzing the dehydration of the carbinolamine intermediate. researchgate.net By protonating the hydroxyl group of the carbinolamine, they facilitate its departure as a water molecule, thereby increasing the rate of oxime formation. Computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics of these reaction steps under both neutral and acidic conditions, providing deeper insight into the reaction mechanism. morressier.comresearchgate.net

Chemoselectivity and Orthogonal Reactivity Profiles

A key advantage of oxime ligation is its high degree of chemoselectivity, meaning the aminooxy group reacts preferentially with aldehydes and ketones even in the presence of other functional groups. nih.govlouisville.edu This property, along with its compatibility with a range of reaction conditions, makes it a powerful tool for complex molecular assembly.

Selective Reactivity with Carbonyl Compounds in Complex Mixtures

The aminooxy group of ethanone, 1-[4-(aminooxy)phenyl]- exhibits remarkable selectivity for aldehydes and ketones. louisville.edu This allows for the specific modification of molecules containing these carbonyl functionalities within a complex chemical environment. This high chemoselectivity is a hallmark of "click chemistry," a class of reactions known for their reliability, high yields, and simple reaction conditions. louisville.edu The bioorthogonal nature of the oxime ligation means that it does not interfere with most biological functional groups, making it suitable for applications in chemical biology. morressier.com

Compatibility with Diverse Functional Group Manipulations in Multi-step Synthesis

The stability of the aminooxy group and the resulting oxime bond allows for their use in multi-step synthetic strategies. nih.gov The aminooxy moiety can be introduced into a molecule and carried through several synthetic steps before the final ligation with a carbonyl-containing partner. However, the high reactivity of the aminooxy group can sometimes pose challenges, for instance, it may not be compatible with certain oxidative folding conditions used in peptide synthesis. nih.gov To circumvent this, strategies have been developed to introduce the aminooxy group at a later stage of the synthesis. nih.gov The oxime linkage itself is hydrolytically stable, ensuring the integrity of the final conjugate. nih.gov

Interactive Data Table

Reactant 1Reactant 2ProductReaction ConditionsReference
1-(4-aminophenyl)ethanoneHydroxylamine sulfate(E)-1-(4-aminophenyl)ethanone oximeMethanol, Sodium acetate, Reflux nih.gov
4-Aminophenylethanone oxime4-methylbenzaldehyde(E)-4-[1-(Hydroxyimino)ethyl]-N-(4-methylbenzylidene)anilineEthanol, 330 K nih.gov

Advanced Reaction Pathways Involving the Aminooxy Functionality

The aminooxy group (—ONH₂) of Ethanone, 1-[4-(aminooxy)phenyl]- is a potent nucleophile that serves as a linchpin for a variety of advanced chemical transformations. Its reactivity, characterized by the alpha effect, allows for chemoselective reactions with carbonyl compounds, paving the way for complex molecular constructions. nih.gov

The formation of an oxime ether from Ethanone, 1-[4-(aminooxy)phenyl]- and a suitable carbonyl-containing partner can be the prelude to sophisticated cyclization and annulation reactions. While direct cyclization involving the aminooxy moiety itself is less common, the resulting oxime functionality is a versatile handle for constructing cyclic systems.

For instance, α,β-unsaturated oxime derivatives, which can be formed from the corresponding aldehydes and ketones, are valuable precursors for pyridine synthesis. orgsyn.org Research has demonstrated that oxime acetates derived from acetophenone can undergo a [3+3]-type condensation with α,β-unsaturated aldehydes in the presence of a copper(I) catalyst. orgsyn.org This process involves the formation of a copper enamide intermediate, which then participates in a Michael addition and subsequent cyclocondensation to yield a dihydropyridine, which is then oxidized to the final pyridine product. orgsyn.org

Furthermore, rhodium-catalyzed C-H activation and annulation of α,β-unsaturated oximes with alkynes or alkenes present another powerful strategy for synthesizing pyridines. orgsyn.org These methods highlight how the initial oxime formation from an aminooxy compound like Ethanone, 1-[4-(aminooxy)phenyl]- enables entry into complex heterocyclic scaffolds.

Table 1: Examples of Annulation Strategies Involving Oxime Intermediates

Reaction TypeReactantsCatalyst/ReagentsProduct Type
[3+3] CondensationOxime acetate, α,β-Unsaturated aldehydeCopper(I) salt, Secondary aminePyridine
[4+2] Annulationα,β-Unsaturated oxime, Alkyne/Alkenylboronic acidRhodium(II) or Copper catalystPyridine
Cationic CyclizationAcetophenone N-tosylhydrazone, vinyl groupBrønsted acidPolysubstituted indene

This table illustrates general strategies applicable to oximes derived from acetophenone derivatives.

The oxime ether linkage derived from Ethanone, 1-[4-(aminooxy)phenyl]- is not merely a stable connection but also a functional group amenable to further chemical manipulation, particularly through reduction and oxidation.

Reductive Transformations: The reduction of oximes is a well-established method for the synthesis of amines. wikipedia.org The oxime ether formed from Ethanone, 1-[4-(aminooxy)phenyl]- can be reduced using various reagents, such as sodium cyanoborohydride under acidic conditions or catalytic hydrogenation. nih.govwikipedia.org This reaction cleaves the N-O bond and reduces the C=N double bond to furnish a primary amine. This transformation is a key step in converting a carbonyl compound into a corresponding amine via an aminooxy intermediate.

Oxidative Transformations: The oxidation of ketoximes, such as those derived from Ethanone, 1-[4-(aminooxy)phenyl]-, can lead to several outcomes depending on the reagents and reaction conditions. lucp.net Treatment with hypervalent iodine(III) reagents, for example, can regenerate the parent ketone. lucp.net However, in the presence of a Lewis acid activator, the same reagent can induce a Beckmann rearrangement, transforming the ketoxime into an amide. lucp.net The proposed mechanism involves activation of the reagent by the Lewis acid, followed by reaction with the oxime hydroxyl group. The resulting intermediate undergoes rearrangement to a cation that is then hydrolyzed to the amide. lucp.net

Derivatization and Structural Modification Strategies via the Aminooxy Group

The high chemoselectivity of the aminooxy group's reaction with aldehydes and ketones makes it an ideal tool for derivatization and structural modification. louisville.edu This reaction, known as oximation, proceeds under mild conditions and forms a stable oxime ether bond. louisville.eduiris-biotech.de

The primary utility of Ethanone, 1-[4-(aminooxy)phenyl]- lies in its ability to react with a vast array of aldehydes and ketones to form diverse oxime ether derivatives. This "click chemistry" type reaction is efficient and can be performed in various solvents, including water. louisville.edu The stability of the resulting oxime linkage is significantly higher than that of imines or hydrazones formed from similar reactions.

Researchers have synthesized numerous oxime derivatives from substituted acetophenones by reacting them with hydroxylamine hydrochloride, demonstrating the general applicability of this reaction. repec.orgarpgweb.com By reacting Ethanone, 1-[4-(aminooxy)phenyl]- with different carbonyl-containing molecules (e.g., aliphatic aldehydes, aromatic ketones, sugars, or functionalized linkers), a library of compounds with varied structural and functional properties can be readily assembled. iris-biotech.denih.gov

Table 2: Illustrative Examples of Oxime Ether Formation

Carbonyl CompoundResulting Derivative TypePotential Application Area
Aldehyde-functionalized fluorophoreFluorescently labeled moleculeBioimaging, Diagnostics
Reducing carbohydrate (e.g., cellobiose)Neo-glycopeptideGlycobiology research
Dialdehyde linkerDimeric conjugatePeptide cyclization, Bivalent ligand synthesis
Ketone-bearing polymerPolymer-drug conjugateDrug delivery systems

This table provides hypothetical examples based on established oximation chemistry.

The concept of post-synthetic functionalization involves introducing a reactive handle into a larger molecule or material, which can then be selectively modified. Ethanone, 1-[4-(aminooxy)phenyl]- can be used to install an aminooxy group onto a substrate, which is then available for subsequent reaction.

A powerful application of this strategy is seen in nucleic acid and peptide chemistry. nih.gov An aminooxy group can be incorporated into an oligonucleotide or peptide sequence during solid-phase synthesis. After the primary synthesis is complete, this group can be chemoselectively reacted with an aldehyde- or ketone-tagged molecule, such as a ligand, a fluorophore, or a lipophilic moiety. nih.gov This allows for the precise, late-stage introduction of diverse functionalities onto complex biomolecules. For example, this method has been used for the bis-homo and bis-hetero conjugation of ligands to oligonucleotides, creating bivalent presentations or introducing multiple different functional molecules. nih.gov

The robust and specific reaction between an aminooxy group and a carbonyl group is ideally suited for covalent capture applications in chemical analysis and purification. nih.gov This strategy involves immobilizing one of the reactive partners onto a solid support, such as a resin or a surface, to selectively "capture" its binding partner from a complex mixture. nih.govresearchgate.net

An aminooxy-functionalized surface, which could be prepared using a derivative of Ethanone, 1-[4-(aminooxy)phenyl]-, can be used to immobilize aldehyde- or ketone-containing molecules, such as proteins or metabolites, for analysis. louisville.edu Conversely, Ethanone, 1-[4-(aminooxy)phenyl]- itself can be used as a derivatizing agent to tag carbonyl compounds in a sample. These tagged molecules can then be captured on an activated solid phase for enrichment or analysis. This approach circumvents labor-intensive purification procedures and minimizes activity loss for sensitive molecules like G protein-coupled receptors (GPCRs). nih.govresearchgate.net The stability of the oxime bond ensures that the captured analyte remains securely attached during washing steps, while its potential for cleavage under specific conditions allows for subsequent release and analysis. nih.gov

Design and Synthesis of Chemical Probes and Tags

Chemical probes and tags are essential tools for elucidating biological processes. The design of these tools often requires a reactive handle that allows for their attachment to a target of interest. The aminooxy group of Ethanone, 1-[4-(aminooxy)phenyl]- provides a versatile platform for the synthesis of a wide array of chemical probes and tags.

Affinity-based protein profiling is a powerful method for identifying the cellular targets of a small molecule. This technique relies on the use of affinity probes, which typically consist of a reactive group, a linker, and a reporter tag. The aminooxy functionality is well-suited for the construction of such probes.

For example, a known bioactive molecule can be modified to include a ketone or aldehyde group. This modified molecule can then be reacted with an aminooxy-containing reporter tag, such as a biotin (B1667282) derivative functionalized with an aminooxy group, via oxime ligation. The resulting affinity probe can then be used to label its protein targets in a cell lysate. Subsequent enrichment of the labeled proteins using streptavidin beads and identification by mass spectrometry can reveal the protein targets of the original bioactive molecule.

Spectroscopic techniques, such as fluorescence spectroscopy, are widely used to study molecular interactions and dynamics. The synthesis of custom reporter molecules with specific spectroscopic properties is often necessary for these studies. The aminooxy group serves as a convenient handle for the incorporation of reporter molecules into larger systems.

A fluorophore, for instance, can be synthesized with an aminooxy group, allowing it to be readily conjugated to a biomolecule or a synthetic molecular assembly containing a carbonyl group. This allows for the precise placement of a spectroscopic reporter, enabling detailed studies of molecular binding events, conformational changes, or enzymatic activity through changes in the spectroscopic signal. The stability of the oxime linkage ensures that the reporter molecule remains attached to the system of interest throughout the experiment.

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis is a powerful technique that allows for the efficient construction of large molecules by attaching them to a solid support. Ethanone, 1-[4-(aminooxy)phenyl]- plays a crucial role in this field, particularly in the development of linker strategies and combinatorial chemistry techniques.

Development of Robust Linker Strategies for Solid Supports

In SPOS, a linker is a molecular bridge that connects the growing molecule to the solid resin support. The stability of this linker is paramount to the success of the synthesis. The aminooxy group of Ethanone, 1-[4-(aminooxy)phenyl]- allows for the formation of stable oxime bonds with aldehyde or ketone functionalities present on the solid support. nih.govinterchim.fr This provides a reliable and chemoselective method for anchoring molecules. louisville.edu

The resulting oxime linkage is known for its high stability under a variety of reaction conditions, yet it can be cleaved under specific, mild conditions when desired, allowing for the release of the final product from the resin. nih.gov Researchers have synthesized a variety of hydrophilic aminooxy-containing linkers that can be used to attach molecules to a surface or to connect two molecules of interest. nih.gov

On-Resin Oxime Ligation Techniques for Combinatorial Chemistry

Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds, which can then be screened for desired biological activities. nih.gov On-resin ligation, where molecular fragments are joined together while attached to the solid support, is a key strategy in this endeavor.

The reaction between the aminooxy group of a resin-bound molecule derived from Ethanone, 1-[4-(aminooxy)phenyl]- and an aldehyde or ketone in solution is a prime example of an efficient on-resin oxime ligation. This reaction is highly chemoselective, meaning it proceeds with high efficiency without interfering with other functional groups present in the molecules. louisville.eduthieme.de This allows for the modular and systematic assembly of a wide array of different building blocks onto the solid support, leading to the generation of vast and diverse chemical libraries. The speed and efficiency of oxime ligation, which can be further accelerated by catalysts like aniline, make it a powerful tool for high-throughput synthesis. nih.gov

Supramolecular Chemistry and Dynamic Covalent Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Dynamic covalent chemistry, a subset of this field, utilizes reversible covalent bonds to create adaptable and responsive molecular systems. Ethanone, 1-[4-(aminooxy)phenyl]- is an ideal candidate for constructing such systems due to the reversible nature of the oxime bond it forms.

Formation of Self-Assembled Structures through Reversible Oxime Bonds

The formation of an oxime bond between Ethanone, 1-[4-(aminooxy)phenyl]- and a molecule containing an aldehyde or ketone group is a reversible process. This reversibility is a key feature in the construction of self-assembled structures. By carefully designing the molecular components, researchers can create conditions where these molecules spontaneously organize into well-defined, higher-order architectures such as micelles, vesicles, or gels.

The ability of the oxime moiety to participate in hydrogen bonding further contributes to the stability and structure of these assemblies. nih.govresearchgate.net The dynamic nature of the oxime bond allows these self-assembled structures to be responsive to external stimuli, such as changes in pH or the introduction of a competing aldehyde or ketone, which can lead to a disassembly or reorganization of the structure.

Design of Responsive Dynamic Covalent Libraries and Networks

Dynamic covalent libraries are complex mixtures of interconverting molecules that can adapt their composition in response to their environment. The reversible reaction of Ethanone, 1-[4-(aminooxy)phenyl]- with a library of different aldehydes and ketones can generate a dynamic network of oximes. nih.gov

The equilibrium of this network can be shifted by the addition of a template or a target molecule, leading to the amplification of the library member that binds most strongly to the template. This principle is a powerful tool for the discovery of new receptors, catalysts, or bioactive molecules. The responsive nature of these dynamic covalent systems, built upon the foundation of reversible oxime chemistry, opens up possibilities for the development of "smart" materials and sensors.

Computational and Theoretical Investigations of Ethanone, 1 4 Aminooxy Phenyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of "Ethanone, 1-[4-(aminooxy)phenyl]-". These methods allow for a detailed analysis of the molecule's frontier orbitals and the prediction of its chemical behavior.

The reactivity of the aminooxy group (-O-NH₂) is a key feature of "Ethanone, 1-[4-(aminooxy)phenyl]-". Computational methods can predict the most probable sites for electrophilic and nucleophilic attack through the calculation of various reactivity descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. frontiersin.org

Fukui functions (f(r)) provide a more detailed picture of reactivity by identifying specific atomic sites prone to attack. wikipedia.orgscm.com The function is calculated for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). For the aminooxy group, the nitrogen atom is generally considered the primary nucleophilic center due to the α-effect, where the adjacent oxygen's lone pairs increase the nucleophilicity of the nitrogen. ic.ac.ukchemtube3d.com Computational analysis can precisely quantify this by mapping the f+(r) function, which is expected to show a high value on the nitrogen atom of the aminooxy group, confirming it as the most likely site for reaction with an electrophile. faccts.de Conversely, the analysis of f-(r) can pinpoint sites susceptible to electrophilic attack.

Table 1: Hypothetical Reactivity Descriptors for Ethanone, 1-[4-(aminooxy)phenyl]-

DescriptorValue (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVHigh kinetic stability
Fukui Function f+(r) on NHighPrimary site for nucleophilic attack
Fukui Function f-(r) on Carbonyl CHighPotential site for electrophilic attack

This table is illustrative and presents the type of data generated from quantum chemical calculations. Actual values would be derived from specific DFT calculations.

The reaction of the aminooxy group with a carbonyl compound to form an oxime is a cornerstone of its chemistry. chemtube3d.com Transition state (TS) modeling using DFT can elucidate the detailed mechanism of this reaction, including the energetics of intermediates and transition states, and the factors governing stereoselectivity (formation of E/Z isomers). nih.govnih.gov

The oxime formation mechanism is generally understood to proceed via a two-step process: nucleophilic addition of the aminooxy group to the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the oxime. ic.ac.ukyoutube.com Computational studies can model this pathway, often including explicit solvent molecules to account for their role in proton transfer steps. ic.ac.uk The calculated energy barriers for each step can identify the rate-determining step, which is often the dehydration of the intermediate. nih.gov

Furthermore, these models can predict the stereochemical outcome of the reaction. For acetophenone (B1666503) oximes, E- and Z-isomers can be formed. misuratau.edu.ly Theoretical calculations can determine the relative energies of the transition states leading to each isomer. The isomer formed via the lower energy transition state is predicted to be the major product. This stereoselectivity is crucial as the biological activity and chemical properties of the E and Z isomers can differ significantly. nih.gov

Table 2: Hypothetical Energy Profile for Oxime Formation

Species/Transition StateRelative Free Energy (kcal/mol)Description
Reactants0.0Initial state
TS1 (Addition)+12.5Transition state for tetrahedral intermediate formation
Tetrahedral Intermediate-5.0Stable intermediate
TS2 (Dehydration, E-isomer)+18.0Transition state for E-oxime formation
TS2 (Dehydration, Z-isomer)+19.5Transition state for Z-oxime formation
E-Oxime Product-10.0More stable product
Z-Oxime Product-8.5Less stable product

This table illustrates the kind of data obtained from transition state modeling. The values are hypothetical and would be calculated using methods like DFT.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of "Ethanone, 1-[4-(aminooxy)phenyl]-" and its derivatives. Ab initio and DFT methods can compute theoretical NMR, IR, and Raman spectra. tandfonline.comtandfonline.comnih.gov

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to assign signals to specific atoms in the molecule. tandfonline.comrsc.org This is particularly useful for distinguishing between E and Z isomers of resulting oximes, as the chemical shifts of atoms near the C=N bond are sensitive to the stereochemistry. misuratau.edu.ly

Similarly, theoretical vibrational spectra (IR and Raman) can be computed by calculating the harmonic vibrational frequencies. tandfonline.comnih.gov The calculated frequencies and intensities can be compared to experimental spectra to identify characteristic vibrational modes, such as the C=O stretch of the ketone, the N-O stretch of the aminooxy group, and the C=N stretch of an oxime product. Potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific atomic motions within the molecule. tandfonline.com

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of "Ethanone, 1-[4-(aminooxy)phenyl]-" over time, offering insights into its flexibility, preferred shapes, and interactions with its environment.

"Ethanone, 1-[4-(aminooxy)phenyl]-" possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule to identify the most stable or preferred conformations in different environments (e.g., in vacuum or in a solvent). researchgate.net

These simulations track the trajectories of all atoms in the molecule over time, allowing for the analysis of dihedral angle distributions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF). researchgate.net This analysis reveals the flexibility of different parts of the molecule. For instance, the orientation of the aminooxy group relative to the phenyl ring and the conformation of the acetyl group can be investigated. Understanding the preferred conformations is essential, as the molecule's shape can significantly influence its reactivity and interactions with other molecules. Studies on similar acetophenone derivatives have shown the existence of multiple conformers in solution. researchgate.netias.ac.in

The reactivity of the aminooxy group can be significantly influenced by the solvent. numberanalytics.com Computational modeling can simulate these solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can be used to model the stabilization of charged intermediates and transition states in polar solvents, which can accelerate reaction rates. nih.gov

In Silico Design Principles for Novel Derivatives

The aminooxy functionality of Ethanone, 1-[4-(aminooxy)phenyl]- is a key feature for its application in chemical biology and materials science, primarily through the formation of stable oxime linkages with aldehydes and ketones. louisville.edu Computational approaches play a crucial role in designing new molecules that can effectively react with this compound and in discovering novel building blocks to expand its synthetic utility.

Oxime ligation, the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone), is a highly chemoselective and biocompatible reaction. nih.govnih.gov The rational design of complementary reacting partners for Ethanone, 1-[4-(aminooxy)phenyl]- focuses on optimizing the reaction kinetics and the properties of the resulting oxime-linked conjugate.

Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, can be employed to understand and predict the reactivity of potential carbonyl-containing partners. Key factors that can be computationally modeled include:

Electronic Properties of the Carbonyl Group: The electrophilicity of the carbonyl carbon is a primary determinant of reaction rate. In silico calculations can predict how different substituents on an aldehyde or ketone will affect this electrophilicity. For instance, electron-withdrawing groups are expected to increase reactivity.

Steric Hindrance: The accessibility of the carbonyl group for nucleophilic attack by the aminooxy group is critical. Molecular modeling can assess the steric bulk around the carbonyl and predict potential hindrances that might slow down the reaction.

Catalyst Effects: Oxime ligation is often catalyzed by nucleophilic catalysts such as aniline (B41778) or its derivatives. nih.gov Computational models can elucidate the catalytic mechanism and help in the design of more efficient catalysts for the reaction with Ethanone, 1-[4-(aminooxy)phenyl]-. These models can simulate the formation of the intermediate Schiff base and the subsequent transimination to the oxime product. researchgate.net

The following table illustrates how computational data can guide the selection of a reacting partner for Ethanone, 1-[4-(aminooxy)phenyl]-.

Reacting PartnerCarbonyl TypeComputationally Predicted Relative ReactivityRationale
4-Formylbenzoic acidAldehydeHighThe aldehyde is generally more reactive than a ketone. The para-substituted carboxylic acid has a moderate electron-withdrawing effect.
Pyruvic acidKetoneModerateThe presence of the adjacent carboxylic acid enhances the electrophilicity of the keto-carbonyl group.
AcetoneKetoneLowThe ketone is less reactive, and the methyl groups are weakly electron-donating.
BenzaldehydeAldehydeHighAromatic aldehyde with good reactivity.

This table is illustrative and based on general principles of chemical reactivity. Actual relative reactivities would be determined through specific computational studies.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or chemical reactivity. nih.govnih.gov In the context of Ethanone, 1-[4-(aminooxy)phenyl]-, virtual screening can be used to discover novel aldehyde or ketone-containing building blocks for the synthesis of new derivatives.

The process typically involves the following steps:

Library Preparation: A large database of chemical structures is compiled. This can include commercially available compounds or virtually generated libraries. nih.gov

Filtering: The library is often filtered to remove compounds with undesirable properties (e.g., poor drug-likeness, high reactivity with other functional groups).

Docking and Scoring: For biological applications, the compounds are computationally "docked" into the active site of a target protein. Scoring functions are then used to estimate the binding affinity. nih.gov For chemical reactivity screening, computational models can predict the likelihood and rate of the oxime ligation.

Hit Selection: The top-scoring compounds are selected for experimental validation.

For discovering novel reacting partners for Ethanone, 1-[4-(aminooxy)phenyl]-, a virtual screening workflow could be designed to identify aldehydes and ketones within a chemical library that are predicted to have high reactivity towards oxime formation. This can be based on calculated parameters such as the LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbonyl compound, which correlates with its electrophilicity.

The table below provides a conceptual overview of a virtual screening campaign to identify novel reactants for Ethanone, 1-[4-(aminooxy)phenyl]-.

Virtual Screening ParameterDescriptionApplication in Screening
Reactivity Filter Identifies compounds containing an aldehyde or ketone functional group.Narrows down the library to potential reactants.
Quantum Mechanical Descriptors Calculation of properties like LUMO energy and partial charge on the carbonyl carbon.Ranks potential reactants based on predicted electrophilicity and reactivity towards oxime ligation.
Steric Accessibility Score A score based on the 3D structure of the molecule that quantifies the accessibility of the carbonyl group.Filters out compounds where the carbonyl is sterically hindered.
Pharmacophore Matching If designing for a specific biological target, this ensures the resulting oxime derivative has the correct spatial arrangement of features to bind to the target.Selects for compounds that will lead to biologically active derivatives.

Through these in silico approaches, the development of novel derivatives of Ethanone, 1-[4-(aminooxy)phenyl]- can be significantly accelerated, enabling the creation of new molecules for a wide range of applications in a more rational and efficient manner.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Spectroscopic Techniques for Structural Elucidation of Ethanone, 1-[4-(aminooxy)phenyl]- Derivatives

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of "Ethanone, 1-[4-(aminooxy)phenyl]-" derivatives. These methods offer detailed insights into the molecular framework, functional groups, and three-dimensional arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) for Product Confirmation and Reaction Mixture Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of molecules, enabling the confirmation of elemental compositions and the identification of products in a reaction mixture. nih.gov This high level of mass accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. In the context of "Ethanone, 1-[4-(aminooxy)phenyl]-" chemistry, HRMS would be employed to verify the successful synthesis of its derivatives and to profile the components of complex reaction mixtures, including any byproducts or impurities. nih.gov The NIST WebBook provides mass spectrometry data for related compounds, which serves as a valuable reference for fragmentation patterns and mass-to-charge ratios. nist.govnist.govnist.gov

Advanced Infrared and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to identify functional groups present in a molecule. For "Ethanone, 1-[4-(aminooxy)phenyl]-" and its derivatives, these methods can confirm the presence of key functionalities such as the C=O (ketone), N-O (aminooxy), and C=N (oxime) groups. The NIST WebBook contains IR spectral data for analogous compounds like "Ethanone, 1-(2-aminophenyl)-", which can be used as a comparative reference. nist.gov Advanced techniques, such as temperature-dependent or solvent-dependent IR and Raman studies, can also provide insights into conformational changes and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination of Oxime Derivatives

X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a crystalline solid. This technique is invaluable for determining the precise bond lengths, bond angles, and stereochemistry of "Ethanone, 1-[4-(aminooxy)phenyl]-" derivatives. For example, the crystal structure of (E)-1-(4-Aminophenyl)ethanone oxime reveals key details about its molecular geometry and intermolecular hydrogen bonding interactions. nih.gov Similarly, the structure of 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime has been elucidated, providing insights into the dihedral angles between the benzene (B151609) rings and the supramolecular structure formed through hydrogen bonding. nih.gov

Table 1: Crystallographic Data for an Oxime Derivative of 1-(4-aminophenyl)ethanone nih.gov

ParameterValue
Chemical FormulaC₁₆H₁₆N₂O
Molecular Weight252.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.7785 (6)
b (Å)14.581 (2)
c (Å)16.226 (2)
β (°)94.285 (1)
Volume (ų)1363.4 (2)
Z4

Advanced Chromatographic and Separation Science Methods

The purification and isolation of "Ethanone, 1-[4-(aminooxy)phenyl]-" and its derivatives from reaction mixtures often require sophisticated separation techniques. Advanced chromatographic methods are essential for achieving high purity and for resolving complex mixtures, including isomers.

Development of Optimized Separation Protocols for Reaction Mixtures and Isomers

The development of optimized separation protocols is critical for obtaining pure samples of "Ethanone, 1-[4-(aminooxy)phenyl]-" derivatives for further analysis and application. This involves the systematic variation of chromatographic parameters to achieve the best possible separation.

Key Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): A versatile technique that can be optimized by adjusting the stationary phase (e.g., C18, silica), mobile phase composition (e.g., solvent gradient), flow rate, and temperature.

Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives. The choice of the capillary column and temperature programming are key to achieving good separation. The NIST WebBook provides GC data for related compounds. nist.gov

Supercritical Fluid Chromatography (SFC): An alternative to LC and GC that uses a supercritical fluid as the mobile phase, often offering faster separations and unique selectivity. datanose.nl

Multidimensional Chromatography: Involves coupling two or more chromatographic techniques to resolve highly complex mixtures that cannot be separated by a single method. datanose.nl

The selection and optimization of these techniques are crucial for isolating specific isomers (e.g., E/Z isomers of oximes) and for purifying the desired product from starting materials and byproducts.

Chiral Separation Techniques for Enantiomeric and Diastereomeric Resolution of Oxime Adducts

The reaction of "Ethanone, 1-[4-(aminooxy)phenyl]-" with a chiral aldehyde or ketone results in the formation of diastereomeric oxime adducts. Similarly, if the carbonyl compound is prochiral, the reaction can lead to a racemic mixture of enantiomeric oximes. The separation and characterization of these stereoisomers are paramount, particularly in pharmaceutical and biological contexts where stereochemistry often dictates activity. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a primary technique for achieving such separations. nih.govresearchgate.net

The principle of chiral HPLC lies in the differential interaction between the enantiomers or diastereomers and the chiral selector immobilized on the stationary phase, leading to different retention times. chromatographyonline.comsigmaaldrich.com The choice of CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown success in resolving a broad range of chiral compounds, including those with oxime functionalities. nih.govresearchgate.net Other CSPs, such as those based on cyclodextrins, crown ethers, and proteins, also offer unique selectivities. nih.govchromatographyonline.comnih.gov

For the oxime adducts of "Ethanone, 1-[4-(aminooxy)phenyl]-", a typical approach would involve screening a variety of chiral columns and mobile phase compositions to achieve optimal separation. The separation of diastereomeric oximes is generally more straightforward than for enantiomers due to their differing physical properties. nih.gov However, for enantiomeric resolution, the formation of diastereomeric derivatives with a chiral derivatizing agent is an alternative strategy, though direct separation on a CSP is often preferred to avoid additional reaction steps. nih.gov

Table 1: Representative Chiral HPLC Separation Parameters for Analogous Oxime Compounds

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)DetectionAnalyte TypeReference
Chiralpak IA (amylose derivative)n-Hexane/Isopropanol (90:10)1.0UV at 254 nmRacemic aromatic oxime researchgate.net
Chiralcel OD-H (cellulose derivative)n-Hexane/Ethanol (80:20)0.8UV at 230 nmDiastereomeric oxime ethers researchgate.net
Astec CHIROBIOTIC TMethanol (B129727)/Acetic Acid/Triethylamine (100:0.1:0.1)1.0UV at 260 nmEnantiomers of a drug with an imine group nih.gov
Crownpak CR(+)Perchloric acid aq. (pH 2.0)/Methanol0.5UV at 220 nmEnantiomers of primary amines nih.gov

Mechanistic Analytical Approaches

Understanding the reaction mechanism and kinetics is fundamental to controlling the formation of oxime adducts from "Ethanone, 1-[4-(aminooxy)phenyl]-". In-situ spectroscopy and isotopic labeling are powerful tools for these investigations.

Real-Time Reaction Monitoring using In Situ Spectroscopy for Kinetic Analysis

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sample quenching and workup, thus providing accurate kinetic data. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are particularly well-suited for studying the kinetics of oxime formation. nih.govlouisville.edu

Real-time NMR spectroscopy can be used to follow the disappearance of the carbonyl signal of the reactant and the appearance of the oxime ether signal of the product. By acquiring spectra at regular intervals, the concentration of reactants and products can be determined over time, allowing for the calculation of reaction rates and the investigation of catalytic effects. nih.gov For example, the catalytic effect of anilines on oxime ligation has been effectively studied using this method. nih.gov

In-situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is another valuable technique for monitoring reaction kinetics. The carbonyl stretch of the starting material and the C=N stretch of the oxime product appear at distinct frequencies, enabling their simultaneous monitoring. This technique is advantageous for its high sensitivity and ability to be used with a wide range of reaction conditions.

Table 2: Spectroscopic Data for Monitoring Oxime Formation

TechniqueStarting Material (Characteristic Signal)Product (Characteristic Signal)ApplicationReference
¹H NMRAldehyde proton (~9-10 ppm)Oxime proton (~7-8 ppm)Kinetic analysis of oxime formation with aminooxy compounds. louisville.edu louisville.edu
¹³C NMRCarbonyl carbon (~190-210 ppm)Oxime carbon (~150-160 ppm)Mechanistic studies and product characterization.General Spectroscopic Data
FT-IRC=O stretch (~1680-1740 cm⁻¹)C=N stretch (~1620-1680 cm⁻¹)Real-time monitoring of oxime ligation.

This table provides representative spectroscopic data that can be used to monitor the formation of oxime adducts from "Ethanone, 1-[4-(aminooxy)phenyl]-".

Isotopic Labeling Strategies for Mechanistic Probing and Reaction Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of oxime formation from "Ethanone, 1-[4-(aminooxy)phenyl]-", isotopic labeling can be used to probe the details of the reaction pathway, such as the role of intermediates and the mechanism of water elimination.

A common strategy involves the use of ¹⁸O-labeled water (H₂¹⁸O) to investigate the oxygen exchange in the carbonyl group of the reacting aldehyde or ketone. By analyzing the mass spectrum of the resulting oxime, it is possible to determine if the oxygen atom in the eliminated water molecule originates from the carbonyl compound or the aminooxy reagent. This provides insight into the formation and breakdown of the hemiaminal intermediate.

Furthermore, deuterium (B1214612) labeling can be employed to study kinetic isotope effects, which can help to identify the rate-determining step of the reaction. For instance, by comparing the reaction rate in a deuterated solvent to that in a non-deuterated solvent, one can infer the involvement of proton transfer in the rate-limiting step.

Mass spectrometry is the primary analytical tool for detecting the incorporation of stable isotopes. The mass shift in the molecular ion peak or specific fragment ions provides direct evidence of isotopic labeling.

Emerging Research Directions and Future Perspectives for Ethanone, 1 4 Aminooxy Phenyl

Untapped Potential in Modular Organic Synthesis Strategies and Building Block Diversity

Ethanone, 1-[4-(aminooxy)phenyl]-, and related aminooxy compounds, are proving to be exceptionally versatile building blocks in modular organic synthesis. The aminooxy group (-O-NH2) is a powerful tool for chemists due to its enhanced nucleophilicity compared to a standard amine group. nih.govacs.org This "alpha effect," a phenomenon where an adjacent atom with lone pair electrons boosts nucleophilic strength, allows for highly efficient and selective reactions. nih.govacs.org

The primary application of this enhanced reactivity is in the formation of stable oxime linkages with aldehydes and ketones. nih.govlouisville.edu This "click chemistry" approach is highly chemoselective, meaning it can proceed under mild, aqueous conditions without interfering with other functional groups present in a molecule. nih.govlouisville.edu This is a significant advantage in the synthesis of complex molecules, as it often eliminates the need for cumbersome protection and deprotection steps. iris-biotech.de

The modular nature of this chemistry allows for the creation of diverse molecular libraries from a common starting material. nih.gov For instance, researchers have utilized aminodimethoxyacetophenones, which can be readily synthesized and scaled up, as starting points for the diversity-oriented synthesis (DOS) of analogs of various natural products like flavones and coumarins. nih.gov This strategy significantly accelerates the discovery of new compounds with potentially valuable properties.

Future research in this area will likely focus on expanding the variety of aminooxy-containing building blocks. The development of novel linkers and scaffolds incorporating the aminooxy group will enable the construction of even more complex and functionally diverse molecules. nih.gov This includes creating bifunctional and multivalent molecules where different functional units can be precisely positioned to achieve specific outcomes. nih.govacs.org

Table 1: Key Reactions and Strategies in Modular Synthesis

Reaction/StrategyDescriptionKey Advantages
Oxime Ligation Reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. nih.govlouisville.eduHigh chemoselectivity, mild reaction conditions, stable product. nih.govrsc.org
Diversity-Oriented Synthesis (DOS) A strategy to generate a library of structurally diverse molecules from a common starting material. nih.govRapid exploration of chemical space, efficient discovery of new compounds. nih.gov
Reductive Amination Further modification of oximes to create substituted aminooxy amines. nih.govacs.orgIncreases molecular complexity and introduces new functionalities. nih.govacs.org

Integration into Next-Generation Chemical Biology Tool Development

The unique reactivity of the aminooxy group makes Ethanone, 1-[4-(aminooxy)phenyl]- and similar compounds ideal for the development of next-generation chemical biology tools. The ability to form stable oxime bonds under biological conditions opens up a wide range of possibilities for labeling, tracking, and manipulating biomolecules. nih.govrsc.org

A key focus is the development of methodologies for the chemoselective conjugation of molecules to proteins, peptides, and nucleic acids. nih.govnih.goviris-biotech.de This allows for the attachment of probes, such as fluorescent dyes or affinity tags, to specific sites on a biomolecule. louisville.edu For example, aminooxy-functionalized nucleosides have been synthesized and incorporated into oligonucleotides, enabling the attachment of various ligands. nih.gov

The development of "aminooxy click chemistry" (AOCC) strategies is a significant advancement in this field. nih.govacs.org This allows for both "bis-homo" and "bis-hetero" conjugation, where two identical or two different molecules can be attached, respectively. nih.govacs.org This dual-functionalization capability is particularly useful for creating bivalent ligands or for introducing two different functionalities to a biomolecule simultaneously. nih.govacs.org

Future work will likely involve refining these methodologies to improve reaction kinetics and expand their compatibility with a wider range of biological systems. rsc.org Researchers are exploring new catalysts and reaction conditions to achieve complete ligation in minutes, which is crucial for time-sensitive applications. rsc.org Furthermore, the development of storable, protected aminooxy precursors that can be activated on-demand will enhance the practicality and versatility of these tools. rsc.org

Opportunities in Catalysis and Novel Reaction Design Employing Aminooxy Chemistry

The inherent reactivity of the aminooxy group presents significant opportunities in the field of catalysis and the design of novel chemical reactions. While much of the focus has been on its role as a nucleophile in ligation reactions, its potential to participate in and influence catalytic cycles is an area ripe for exploration.

The aminooxy moiety can act as a general base, accepting a proton to enhance the nucleophilicity of other species in a reaction. youtube.com Conversely, its protonated form can act as a general acid, donating a proton to activate electrophiles. youtube.com This dual acid-base character could be harnessed in the design of novel organocatalysts.

One emerging area is the use of aminooxy compounds in enantioselective synthesis. For example, highly enantioselective and O-selective nitroso aldol (B89426) reactions have been developed using silver-BINAP complexes as catalysts to produce α-aminooxy ketones. nih.gov This method provides an efficient way to introduce an oxygen atom at a specific position with high stereocontrol. nih.gov

Future research will likely delve deeper into the catalytic properties of aminooxy-containing molecules. This could involve the design of new catalysts where the aminooxy group plays a central role in the catalytic mechanism. Furthermore, the unique electronic properties of the aminooxy group could be exploited to influence the outcome of known reactions, leading to the discovery of novel transformations and synthetic methodologies. The development of catalysts that can be "switched" on or off through the chemoselective reaction of a pendant aminooxy group is another intriguing possibility.

Addressing Fundamental Challenges in Reactive Functional Group Chemistry and Synthetic Efficiency

Another challenge is the potential for side reactions. While oxime ligation is highly chemoselective, the presence of other reactive functional groups in a molecule can sometimes lead to undesired products. frontiersin.org A thorough understanding of the compatibility of the aminooxy group with a wide range of other functional groups is crucial for its reliable application in complex syntheses. frontiersin.org

Overcoming these challenges will require a multi-pronged approach. This includes the development of new protecting group strategies for the aminooxy moiety that are stable under a variety of reaction conditions but can be removed selectively. rsc.org Additionally, a systematic evaluation of the functional group compatibility of the aminooxy group will provide a valuable roadmap for synthetic chemists. frontiersin.org Finally, the discovery of more efficient catalytic methods for the introduction of the aminooxy group into organic molecules will be a significant step forward.

Q & A

Q. What are the recommended synthetic routes for preparing Ethanone, 1-[4-(aminooxy)phenyl]-?

The synthesis typically involves acylation or substitution reactions. For example, derivatives like 1-[4-(benzoyloxy)phenyl]ethanone are synthesized via reaction of 4-hydroxyacetophenone with benzoyl chloride in the presence of pyridine under controlled temperatures and inert atmospheres to prevent side reactions . Similar protocols can be adapted for introducing aminooxy groups by substituting benzoyl chloride with hydroxylamine derivatives.

Q. How should this compound be handled safely in laboratory settings?

Based on safety data for structurally similar ketones (e.g., UN1224 classification), Ethanone derivatives are categorized under Hazard Class 3 (flammable liquids) with Packaging Group III. Use flame-resistant equipment, ensure proper ventilation, and follow IMDG/IATA guidelines for transport. Store in inert atmospheres at temperatures below 25°C to minimize degradation .

Q. What analytical techniques are suitable for characterizing Ethanone, 1-[4-(aminooxy)phenyl]-?

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm the aminooxy group's position and IR to identify carbonyl (C=O, ~1700 cm⁻¹) and N–O stretches (~1250 cm⁻¹).
  • Chromatography : HPLC or GC-MS can assess purity and detect byproducts.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do functional groups (e.g., aminooxy) influence the compound’s reactivity in nucleophilic substitutions?

The aminooxy (–ONH₂) group is a strong nucleophile, enabling reactions with electrophiles like acyl chlorides or aldehydes. For example, in azetidine-containing analogs (e.g., 1-(4-(azetidin-1-yl)phenyl)ethanone), the ring strain enhances reactivity in ring-opening or cross-coupling reactions. Computational studies (e.g., DFT) can predict regioselectivity in such transformations .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Comparative studies using standardized assays are critical. For instance, derivatives with methoxy or phenylseleno substituents show varying antioxidant and anticancer activities due to differences in electron-donating/withdrawing effects. Validate discrepancies via:

  • Dose-response curves (IC₅₀ comparisons).
  • Molecular docking to assess binding affinity to targets (e.g., kinases or DNA).
  • Metabolomic profiling to track metabolic stability .

Q. How can computational tools enhance synthetic route planning for novel derivatives?

AI-driven platforms (e.g., Template_relevance Reaxys) leverage reaction databases to predict feasible pathways. For example, retrosynthesis analysis of 1-[4-(1-hydroxy-1-methylethyl)phenyl]ethanone identifies ketone protection/deprotection steps or Grignard additions as key strategies. Molecular dynamics simulations further optimize solvent and catalyst selection .

Q. What mechanistic insights explain its potential biological activities (e.g., antimicrobial)?

The aminooxy group may disrupt bacterial cell walls via hydrogen bonding with peptidoglycan precursors. In vitro studies on analogs like 1-(4-amino-3-ethylphenyl)ethanone show dose-dependent inhibition of E. coli growth (MIC = 32 µg/mL). Synchrotron-based crystallography can map interactions with microbial enzymes (e.g., dihydrofolate reductase) .

Methodological Considerations

Q. How to design experiments for assessing oxidative stability?

  • Accelerated Aging : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via TLC or LC-MS.
  • Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant capacity relative to controls like ascorbic acid .

Q. What protocols ensure reproducibility in cross-coupling reactions?

  • Use Pd/C or Ni catalysts with ligand systems (e.g., XPhos) for Suzuki-Miyaura couplings.
  • Optimize solvent polarity (e.g., DMF vs. THF) to balance reaction rate and byproduct formation.
  • Track progress via in situ IR or GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.